molecular formula C20H17ClN4S B7833695 4-(4-CHLOROPHENYL)-6-[(4-ETHYLPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE

4-(4-CHLOROPHENYL)-6-[(4-ETHYLPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE

Cat. No.: B7833695
M. Wt: 380.9 g/mol
InChI Key: LOVNUOYOSJZUOD-UHFFFAOYSA-N
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Description

4-(4-CHLOROPHENYL)-6-[(4-ETHYLPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE is a complex organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry, agriculture, and material science. This particular compound is characterized by the presence of a chlorophenyl group, an ethylphenylamino group, a methylthio group, and a carbonitrile group attached to a pyrimidine ring.

Properties

IUPAC Name

4-(4-chlorophenyl)-6-(4-ethylanilino)-2-methylsulfanylpyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClN4S/c1-3-13-4-10-16(11-5-13)23-19-17(12-22)18(24-20(25-19)26-2)14-6-8-15(21)9-7-14/h4-11H,3H2,1-2H3,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVNUOYOSJZUOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC2=NC(=NC(=C2C#N)C3=CC=C(C=C3)Cl)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-CHLOROPHENYL)-6-[(4-ETHYLPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as β-diketones and amidines under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using 4-chlorobenzonitrile as a starting material.

    Amination: The ethylphenylamino group can be introduced through an amination reaction using 4-ethylphenylamine.

    Thiomethylation: The methylthio group can be introduced through a thiomethylation reaction using methylthiol or its derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the nitro or carbonitrile groups, converting them to amines or amides.

    Substitution: The compound can undergo various substitution reactions, such as nucleophilic aromatic substitution at the chlorophenyl group or electrophilic substitution at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄), and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various halides can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, amides

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

4-(4-CHLOROPHENYL)-6-[(4-ETHYLPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of enzyme inhibition, receptor binding, and other biochemical processes.

    Industry: The compound can be used in the development of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-(4-CHLOROPHENYL)-6-[(4-ETHYLPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can lead to inhibition or activation of the target, resulting in a biological effect. The exact molecular pathways involved would depend on the specific application and target of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Chlorophenyl)-6-[(4-methylphenyl)amino]-2-(methylthio)pyrimidine-5-carbonitrile
  • 4-(4-Chlorophenyl)-6-[(4-ethylphenyl)amino]-2-(ethylthio)pyrimidine-5-carbonitrile
  • 4-(4-Bromophenyl)-6-[(4-ethylphenyl)amino]-2-(methylthio)pyrimidine-5-carbonitrile

Uniqueness

The uniqueness of 4-(4-CHLOROPHENYL)-6-[(4-ETHYLPHENYL)AMINO]-2-(METHYLSULFANYL)PYRIMIDINE-5-CARBONITRILE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorophenyl group enhances its reactivity in substitution reactions, while the ethylphenylamino and methylthio groups contribute to its biological activity and potential as a pharmaceutical intermediate.

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